![molecular formula C19H16F3N5O B3017735 6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2201204-62-6](/img/structure/B3017735.png)
6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of the dihydropyridazinone class, which is known for its pharmacological activities, including platelet aggregation inhibition and hypotensive effects. The specific structure of this compound suggests potential for significant biological activity due to the presence of multiple pyridine rings and a trifluoromethyl group, which are often associated with enhanced pharmacokinetic properties and biological activity .
Synthesis Analysis
The synthesis of dihydropyridazinone derivatives typically involves the reaction of hydrazones with various aldehydes or ketones to form the pyridazine ring. For instance, the synthesis of 6-pyridin-4-yl-2,3-dihydro-1H-pyridazin-4-one derivatives has been reported to proceed through the reaction of isonicotinic acid hydrazide with acetaldehyde and acetone, followed by cyclization . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar strategy could be employed, possibly involving a cycloaddition step as described for the synthesis of related pyridazine derivatives .
Molecular Structure Analysis
The molecular structure of dihydropyridazinones is characterized by a pyridazine ring, which can be substituted at various positions to modulate the compound's biological activity. The presence of a pyridin-4-yl group and a trifluoromethylpyridin-2-yl group in the compound suggests that it may have enhanced binding affinity to biological targets due to the potential for additional interactions, such as hydrogen bonding and lipophilic interactions .
Chemical Reactions Analysis
Dihydropyridazinones can undergo various chemical reactions, including cycloadditions, which are useful for introducing additional substituents onto the core structure. For example, the inverse-electron-demand Diels-Alder reaction has been used to prepare substituted pyridazines, which can then be further modified through cycloadditions of ketones and aldehydes . The azetidine ring present in the compound may also offer additional reactivity, potentially serving as a site for nucleophilic attack or as a leaving group in substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridazinones are influenced by their substituents. The presence of a trifluoromethyl group is likely to increase the compound's lipophilicity, which could enhance its ability to cross biological membranes. The pyridine rings may contribute to the compound's stability and solubility in organic solvents. The antimicrobial activity screening of similar compounds suggests that the dihydropyridazinone core, when appropriately substituted, can exhibit significant biological activity .
Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis of Pyridazin-3-one Derivatives : A study presented a general route for synthesizing a novel class of pyridazin-3-one derivatives, starting with 3-oxo-2-arylhydrazonopropanals and various active methylene compounds. The resulting pyridazin-3-one derivatives were formed as the sole products in excellent yield under specific conditions. This work provides a foundational approach for creating derivatives of pyridazin-3-one, potentially including the compound , by tailoring the reactants and reaction conditions used in the synthesis process (Ibrahim & Behbehani, 2014).
Development of Pyridine Derivatives : Another research focused on the preparation of novel pyridine and fused pyridine derivatives starting from a specific compound. The process involved a series of reactions leading to the creation of compounds with potential antimicrobial properties. This study highlights the versatility of pyridine frameworks in synthesizing a variety of biologically active compounds, potentially including variations of the target compound (Hossan et al., 2012).
Biological Applications
Antimicrobial Properties : A comprehensive study synthesized a series of compounds, including those with a pyrimidin-4-ol core, demonstrating significant antimicrobial activity. This suggests that derivatives of the target compound could possess valuable antimicrobial properties, contributing to the development of new therapeutic agents (Yengoyan et al., 2020).
Growth Stimulating Effects : Research on new derivatives of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide unveiled a pronounced plant growth-stimulating effect. This indicates that structurally related compounds, possibly including the target compound, could be explored for their agronomic benefits, enhancing crop yield and health (Pivazyan et al., 2019).
properties
IUPAC Name |
6-pyridin-4-yl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O/c20-19(21,22)15-2-1-7-24-18(15)26-10-13(11-26)12-27-17(28)4-3-16(25-27)14-5-8-23-9-6-14/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSNVKGCOHUQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C(F)(F)F)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

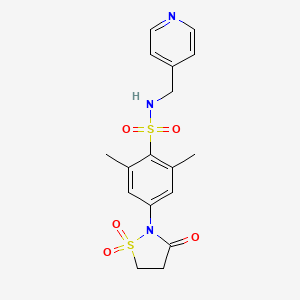

![N-benzyl-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3017657.png)
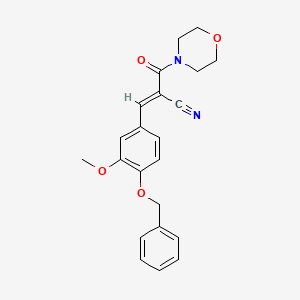
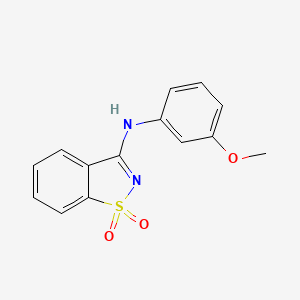
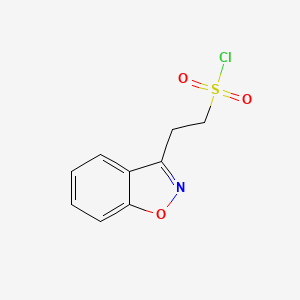
![(2,6-Dimethoxyphenyl){4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidino}methanone](/img/structure/B3017665.png)

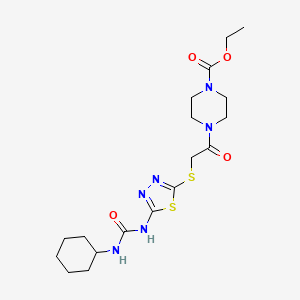

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3017671.png)
![3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone](/img/structure/B3017672.png)
![3'-(3,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3017673.png)
![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3017674.png)